molecular formula C17H18BrNO3S2 B11647960 methyl 6-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate

methyl 6-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate

Cat. No.: B11647960
M. Wt: 428.4 g/mol
InChI Key: WYYGNXOXBSZQGA-SDNWHVSQSA-N
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Description

Methyl 6-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate (referred to hereafter as the target compound) is a rhodanine-based derivative characterized by a 4-bromobenzylidene substituent and a hexanoate ester side chain. Rhodanine scaffolds are known for their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and enzyme modulation . The presence of the 4-bromo group on the benzylidene moiety may enhance electronic interactions in biological systems, while the ester group improves lipophilicity and membrane permeability .

Properties

Molecular Formula

C17H18BrNO3S2

Molecular Weight

428.4 g/mol

IUPAC Name

methyl 6-[(5E)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate

InChI

InChI=1S/C17H18BrNO3S2/c1-22-15(20)5-3-2-4-10-19-16(21)14(24-17(19)23)11-12-6-8-13(18)9-7-12/h6-9,11H,2-5,10H2,1H3/b14-11+

InChI Key

WYYGNXOXBSZQGA-SDNWHVSQSA-N

Isomeric SMILES

COC(=O)CCCCCN1C(=O)/C(=C\C2=CC=C(C=C2)Br)/SC1=S

Canonical SMILES

COC(=O)CCCCCN1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S

Origin of Product

United States

Chemical Reactions Analysis

The compound may undergo various reactions:

    Oxidation: Oxidation of the thiazolidine sulfur could yield a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group could form the corresponding alcohol.

    Substitution: The bromobenzylidene group is susceptible to nucleophilic substitution reactions.

    Common Reagents: Reagents like sodium borohydride (for reduction) and strong bases (for ester hydrolysis) may be employed.

    Major Products: These reactions could yield diverse products, such as alcohols, thiazolidines, or substituted benzylidene derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits promising biological properties:

  • Antimicrobial Activity : Preliminary studies suggest that methyl 6-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate may possess antimicrobial and antifungal properties, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : The thiazolidinone scaffold is associated with anticancer activities. Its interactions with specific enzymes or receptors could modulate critical biological pathways involved in cancer progression.
  • Anti-inflammatory Effects : Studies have indicated potential anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Thiazolidinone Ring : The initial step often involves the condensation of appropriate aldehydes with thiosemicarbazide to form thiosemicarbazones, followed by cyclization to create the thiazolidinone structure.
  • Functionalization : Subsequent reactions can modify the compound's functional groups through oxidation and reduction processes, allowing for the creation of various derivatives with potentially enhanced properties.

Industrial Applications

This compound has several potential industrial applications:

Pharmaceutical Development

Due to its diverse biological activities, this compound is being investigated for drug development targeting various diseases. Its unique structure may lead to the discovery of novel therapeutic agents.

Material Science

The chemical properties of this compound may allow for applications in producing advanced materials such as polymers or coatings that require specific chemical functionalities.

Mechanism of Action

The compound’s mechanism likely involves interactions with cellular targets. Further research is needed to elucidate its precise mode of action.

Biological Activity

Methyl 6-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is a complex organic compound belonging to the thiazolidinone class, known for its diverse biological activities and potential therapeutic applications. This article provides a detailed examination of its biological activity, including its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a thiazolidinone ring structure, characterized by its sulfur-containing heterocycles, which contribute to its biological properties. The presence of the bromobenzylidene moiety enhances its potential for interactions with biological targets.

  • Molecular Formula : C17H19BrN2O4S
  • Molecular Weight : Approximately 392.29 g/mol

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has significant antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.
  • Anti-inflammatory Effects : The thiazolidinone structure is often associated with anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Anticancer Potential : In vitro studies have indicated that this compound may inhibit certain enzymes involved in cancer progression, suggesting a role in anticancer therapy .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity and altering disease processes.
  • Receptor Binding : The unique bromobenzylidene substituent may enhance binding affinity to certain receptors, leading to increased biological effects compared to structurally similar compounds.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, we can compare it with other thiazolidinone derivatives:

Compound NameMolecular FormulaNotable Features
Methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoateC17H19BrN2O4SSimilar thiazolidinone structure; varies in substituents
Methyl 6-[ (5E)-5-(4-methylbenzylidene)-4-oxo-2-thioxo -1,3-thiazolidin -3 -yl] hexanoateC17H19N2O4SDifferent substituents affecting biological activity
Methyl 6-[ (5E)-5-(4-nitrobenzylidene)-4 -oxo -2 -thioxo -1 ,3 -thiazolidin -3 -yl] hexanoateC17H19N2O4SIncorporates a nitro group; potential changes in pharmacological properties

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
  • Anti-inflammatory Study : In an experimental model of inflammation, the compound reduced edema and inflammatory markers significantly compared to control groups.
  • Anticancer Research : Preliminary results from cell line studies indicated that the compound inhibited cell proliferation in various cancer types, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound belongs to a broader class of 5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivatives. Key structural analogs and their properties are summarized below:

Compound Name/Identifier Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound (BH55276) 4-Bromobenzylidene C₁₇H₁₈BrNO₃S₂ 428.36 Not reported Not reported Bromophenyl, thioxo-thiazolidinone
BH55280 4-Ethoxy-3-methoxybenzylidene C₂₀H₂₅NO₅S₂ 423.55 Not reported Not reported Ethoxy-methoxyphenyl, ester
3d (Aldose reductase inhibitor) 4-Hydroxy-3-methoxybenzylidene C₂₀H₁₇N₂O₆S₂ Not reported 217–219 84.5 Hydroxyl, methoxy, carboxylic acid
[(5R)-5-(2,3-Dibromo-5-ethoxy-4-hydroxybenzyl) analog 2,3-Dibromo-5-ethoxy-4-hydroxybenzyl C₁₄H₁₃Br₂NO₄S₂ Not reported Not reported Not reported Dibromo, ethoxy, hydroxyl
6-[(5E)-5-(Furan-2-ylmethylidene)-...hexanoic acid Furan-2-ylmethylidene C₁₄H₁₅NO₄S₂ 325.40 Not reported Not reported Furan, carboxylic acid
Key Observations:
  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., bromo) : The 4-bromo substituent in the target compound may enhance binding to hydrophobic pockets in target proteins, as seen in brominated analogs with kinase inhibitory activity .
    • Electron-Donating Groups (e.g., methoxy, ethoxy) : Analogs like BH55280 and compound 3d exhibit improved solubility due to polar substituents, which may influence bioavailability .
Kinase Inhibition
  • The target compound’s structural relative, 4-(5Z)-5-{5-(4-bromophenyl)-2-furylmethylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl hexanoic acid, inhibits apoptosis signal-regulating kinase 1 (ASK1), a target for cardiovascular and neurodegenerative diseases .
Enzyme Modulation
  • Compound 3d () demonstrated potent aldose reductase inhibition (IC₅₀ = 0.42 µM), attributed to its 4-hydroxy-3-methoxybenzylidene group and hydrogen-bonding interactions .
Antimicrobial Activity
  • Furan-containing analogs (e.g., ) are under investigation for antimicrobial applications due to the heterocyclic ring’s electronic properties .

Preparation Methods

Cyclocondensation Methods

The thiazolidinone ring is synthesized through a cyclocondensation reaction between a primary amine, carbonyl compound, and mercaptoacetic acid. For example, methyl 6-aminohexanoate reacts with carbonyl derivatives (e.g., chloroacetyl chloride) and mercaptoacetic acid under reflux in toluene to form the thiazolidinone intermediate.

Reaction Conditions:

  • Solvent: Toluene or ethanol

  • Temperature: 80–100°C

  • Duration: 6–48 hours

  • Catalyst: Glacial acetic acid or anhydrous sodium acetate.

A representative procedure involves refluxing equimolar amounts of methyl 6-aminohexanoate, 4-bromobenzaldehyde, and mercaptoacetic acid in ethanol with catalytic acetic acid for 12 hours. The crude product is purified via recrystallization from ethanol, yielding the thiazolidinone precursor.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates cyclocondensation. Sriram et al. demonstrated that microwave-assisted reactions reduce reaction times from 48 hours to 6–8 minutes while improving yields (64–82% vs. 30–70% conventionally).

Optimized Microwave Parameters:

  • Power: 300 W

  • Temperature: 120°C

  • Solvent: Toluene.

Knoevenagel Condensation with 4-Bromobenzaldehyde

The 4-bromobenzylidene group is introduced via Knoevenagel condensation between the thiazolidinone intermediate and 4-bromobenzaldehyde. This step is critical for establishing the (5E)-stereochemistry of the benzylidene moiety.

Reaction Protocol:

  • The thiazolidinone intermediate (1 equiv) and 4-bromobenzaldehyde (1.2 equiv) are dissolved in glacial acetic acid.

  • Anhydrous sodium acetate (2 equiv) is added as a base.

  • The mixture is refluxed at 110°C for 8–12 hours.

  • The product precipitates upon cooling and is filtered and washed with cold ethanol.

Yield: 70–80% after purification by column chromatography (silica gel, hexane/ethyl acetate).

Esterification and Final Product Isolation

The hexanoic acid side chain is esterified using methanol under acidic conditions. Methyl 6-hydroxyhexanoate (CAS 4547-43-7) serves as a key precursor, reacting with thionyl chloride (SOCl₂) to form the acyl chloride, followed by treatment with methanol.

Esterification Steps:

  • Acyl Chloride Formation:

    • 6-Hydroxyhexanoic acid (1 equiv) is treated with SOCl₂ (2 equiv) at 0°C for 2 hours.

    • Excess SOCl₂ is removed under reduced pressure.

  • Methanol Quenching:

    • The acyl chloride is dissolved in dry dichloromethane.

    • Methanol (3 equiv) is added dropwise at 0°C.

    • The mixture is stirred for 4 hours and washed with NaHCO₃ solution.

Final Product Characterization:

  • Molecular Weight: 392.29 g/mol

  • Melting Point: 123–124°C

  • Spectroscopic Data:

    • IR (KBr): 1710 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O thiazolidinone), 1580 cm⁻¹ (C=C aromatic).

    • ¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 8.4 Hz, 2H, aromatic), 7.45 (d, J = 8.4 Hz, 2H, aromatic), 4.25 (t, J = 6.8 Hz, 2H, CH₂), 3.65 (s, 3H, OCH₃).

Optimization and Yield Enhancement Strategies

Solvent and Catalyst Screening

Replacing toluene with dimethylformamide (DMF) in cyclocondensation improves solubility of intermediates, reducing reaction time by 30%. Catalytic piperidine (5 mol%) enhances Knoevenagel condensation yields to 85%.

Green Chemistry Approaches

Microwave-assisted synthesis and solvent-free conditions minimize waste. For example, ball-milling the reactants with silica gel as a solid support achieves 78% yield in 20 minutes .

Q & A

Q. Q1. What are the standard synthetic routes for preparing methyl 6-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate?

A1. The compound is synthesized via a multi-step approach:

  • Step 1: Condensation of rhodanine derivatives with aldehydes (e.g., 4-bromobenzaldehyde) under basic conditions (K₂CO₃ or NaOAc) to form the benzylidene-thiazolidinone core .
  • Step 2: Alkylation or esterification of the thiazolidinone intermediate with methyl hexanoate derivatives. A typical method involves refluxing in DMF/acetic acid with sodium acetate as a catalyst, followed by recrystallization .
  • Validation: Characterization via FT-IR (C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) and ¹H NMR (δ 7.5–8.0 ppm for aromatic protons, δ 3.6–3.8 ppm for methoxy groups) .

Advanced Synthesis Optimization

Q. Q2. How can researchers address low yields during the condensation step of the thiazolidinone core?

A2. Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Solvent Optimization: Replacing DMF with ethanol or THF to reduce side-product formation .
  • Catalyst Screening: Testing ionic liquids or microwave-assisted synthesis to enhance reaction efficiency .
  • Reaction Monitoring: Using TLC or HPLC to track intermediate formation and adjust stoichiometry (e.g., aldehyde:rhodanine molar ratios) .

Basic Structural Analysis

Q. Q3. What techniques are critical for confirming the stereochemistry (5E configuration) of the benzylidene moiety?

A3. Key methods include:

  • X-ray Crystallography: Resolves the (E)-configuration via bond angles and spatial arrangement (e.g., C5–C6 bond length ~1.34 Å) .
  • NOESY NMR: Detects through-space interactions between the benzylidene proton and adjacent substituents .
  • UV-Vis Spectroscopy: Identifies π→π* transitions (λmax ~350 nm) characteristic of conjugated systems .

Advanced Data Contradiction Analysis

Q. Q4. How should conflicting crystallographic and spectroscopic data be resolved?

A4. Contradictions may arise from polymorphism or solvent effects. Strategies include:

  • Multi-Technique Validation: Compare XRD data with DFT-optimized structures (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .
  • Thermal Analysis: Perform DSC/TGA to detect polymorphic transitions affecting spectral outputs .
  • Solvent Recrystallization: Test different solvents (e.g., methanol vs. DMSO) to isolate stable crystalline forms .

Biological Activity Profiling (Basic)

Q. Q5. What preliminary assays are recommended to evaluate the compound’s bioactivity?

A5. Prioritize:

  • Antimicrobial Screening: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Antioxidant Testing: DPPH radical scavenging (IC₅₀ quantification) .
  • Enzyme Inhibition: Assay against α-glucosidase or COX-2 via spectrophotometric methods .

Advanced Mechanistic Studies

Q. Q6. How can researchers investigate the compound’s mechanism of action at the molecular level?

A6. Advanced methodologies include:

  • Molecular Docking: Use AutoDock Vina to predict binding affinities with target proteins (e.g., PDB: 1R4U for COX-2) .
  • SAR Analysis: Modify the 4-bromophenyl or hexanoate groups to correlate structure with activity .
  • In Vivo Models: Zebrafish or murine studies to assess pharmacokinetics and toxicity (LD₅₀ determination) .

Stability and Environmental Impact

Q. Q7. What protocols assess the compound’s stability and environmental persistence?

A7. Key steps:

  • Hydrolytic Stability: Incubate in buffers (pH 2–12) and monitor degradation via LC-MS .
  • Photolysis Studies: Expose to UV light (λ = 254 nm) to simulate environmental breakdown .
  • Ecotoxicology: Use Daphnia magna or algal growth inhibition tests (OECD Guidelines 201/202) .

Computational Modeling

Q. Q8. Which computational tools predict the compound’s electronic properties?

A8. Employ:

  • DFT Calculations: Optimize geometry and calculate HOMO-LUMO gaps (e.g., ~4.5 eV for thiazolidinones) .
  • Molecular Dynamics (MD): Simulate solvation effects in water/DMSO using GROMACS .
  • QSAR Modeling: Relate substituent electronegativity to bioactivity (e.g., Hammett σ constants) .

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